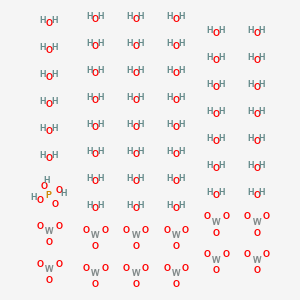
phosphoric acid;trioxotungsten;tetratetracontahydrate
Description
phosphoric acid;trioxotungsten;tetratetracontahydrate is a heteropoly acid with the chemical formula H₃[PW₁₂O₄₀]·44H₂O. It appears as a white to pale yellow crystalline powder and is known for its strong acidic properties and high solubility in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Properties
IUPAC Name |
phosphoric acid;trioxotungsten;tetratetracontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.44H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);44*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAATTKWJSOPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H91O84PW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
phosphoric acid;trioxotungsten;tetratetracontahydrate can be synthesized through the reaction of sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄) in the presence of hydrochloric acid (HCl). The reaction involves the following steps :
- Dissolve sodium tungstate dihydrate in boiling water.
- Add phosphoric acid and hydrochloric acid to the solution while stirring continuously.
- As the reaction proceeds, phosphotungstic acid precipitates out of the solution.
- The precipitate is then purified by washing with diethyl ether and recrystallizing from water.
Industrial production methods typically involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
phosphoric acid;trioxotungsten;tetratetracontahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: It acts as a strong oxidizing agent and can oxidize organic compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions with other acids or bases.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. Major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
phosphoric acid;trioxotungsten;tetratetracontahydrate has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in various organic reactions, including esterification, alkylation, and polymerization.
Biology: It serves as a staining agent for electron microscopy, helping to visualize cellular structures and viruses.
Medicine: It is used in histology for staining tissues and in the preparation of certain pharmaceuticals.
Industry: It is employed in the production of high-performance materials, such as fuel cell membranes and supercapacitors.
Mechanism of Action
The mechanism of action of phosphotungstic acid 44-hydrate involves its strong acidic properties and ability to act as an oxidizing agent . It can donate protons (H⁺) in acidic reactions and accept electrons in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or staining.
Comparison with Similar Compounds
phosphoric acid;trioxotungsten;tetratetracontahydrate is unique due to its high solubility in water and strong acidic properties . Similar compounds include:
Phosphomolybdic acid: Another heteropoly acid with similar applications but different elemental composition.
Tungstosilicic acid: A heteropoly acid used in similar catalytic and staining applications but with silicon instead of phosphorus.
Sodium phosphotungstate: A sodium salt of phosphotungstic acid with different solubility and reactivity properties.
These compounds share some applications but differ in their chemical composition and specific properties, making phosphotungstic acid 44-hydrate unique in its versatility and effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


